1,4-Diisopropenylbenzene

Living Polymerization Anionic Polymerization Macromolecular Engineering

1,4-Diisopropenylbenzene (p-DIPB) is the only isomer capable of living anionic polymerization—ortho and meta isomers fail, producing uncontrolled crosslinked gels. This precision enables well-defined block copolymers (PS-block-P(p-DIPB)) with reactive pendant isopropenyl handles for grafting or nanostructuring. Unlike DVB, p-DIPB yields fully soluble, high-MW linear polymers (~40,000 g/mol) that remain processable intermediates. Its co-polymerization with phenylphosphine creates non-halogenated flame-retardant materials. Specifying simply 'diisopropenylbenzene' risks total synthesis failure. Insist on the para-isomer for reproducible macromolecular engineering.

Molecular Formula C12H14
Molecular Weight 158.24 g/mol
CAS No. 1605-18-1
Cat. No. B167512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diisopropenylbenzene
CAS1605-18-1
Molecular FormulaC12H14
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC(=C)C1=CC=C(C=C1)C(=C)C
InChIInChI=1S/C12H14/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-8H,1,3H2,2,4H3
InChIKeyZENYUPUKNXGVDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diisopropenylbenzene (CAS 1605-18-1) as a Differentiated Polymer Building Block: A Technical Profile


1,4-Diisopropenylbenzene (p-DIPB) is a para-substituted aromatic diolefin (C12H14) with the CAS number 1605-18-1 [1]. As a member of the diisopropenylbenzene isomer family, its primary scientific value lies in its function as a specialty monomer for precision polymer synthesis. It is a solid at room temperature (melting point approx. 65°C), with a molecular weight of 158.24 g/mol . Unlike many generic crosslinkers, p-DIPB's distinct reactivity profile enables advanced macromolecular engineering applications that are unattainable with its structural analogs, making it a molecule of interest for advanced material science and polymer research.

Why Generic 'Diisopropenylbenzene' Is Not an Acceptable Specification for 1,4-Diisopropenylbenzene


Specifying 'diisopropenylbenzene' without a defined isomer is functionally inadequate for research applications. The ortho-, meta-, and para- isomers of diisopropenylbenzene exhibit profoundly different polymerization behaviors [1]. As the evidence in Section 3 details, the para-isomer (1,4-Diisopropenylbenzene) is uniquely capable of undergoing 'living' anionic polymerization to yield well-defined, soluble linear polymers. In contrast, its ortho- and meta- isomers fail under identical conditions [2]. Therefore, substituting any diisopropenylbenzene for the 1,4-isomer will lead to a complete failure of the intended polymerization process, resulting in uncontrolled reactions or crosslinked gels rather than the targeted advanced macromolecular architecture.

Quantitative Evidence for 1,4-Diisopropenylbenzene: Direct Comparator Analysis


Living Anionic Polymerization: Para-Isomer vs. Ortho- and Meta-Isomers

Under living anionic polymerization conditions (THF, -78 °C, using an oligo(α-methylstyryl)lithium / excess potassium tert-butoxide initiator system), 1,4-diisopropenylbenzene (p-DIPB) undergoes selective, controlled polymerization through only one of its two isopropenyl groups, yielding a soluble linear polymer with a pendant double bond. In direct head-to-head experiments, both the ortho- and meta-isomers of diisopropenylbenzene failed to undergo living polymerization under these exact same conditions [1].

Living Polymerization Anionic Polymerization Macromolecular Engineering Isomer Differentiation

Polymer Solubility: 1,4-Diisopropenylbenzene vs. 1,4-Divinylbenzene in Polyaddition

In polyaddition reactions with 1,4-benzenedicarbothioic acid, the polymer derived from 1,4-diisopropenylbenzene (DIPB) demonstrates superior solubility characteristics compared to the polymer derived from the common crosslinker 1,4-divinylbenzene (DVB). The DIPB-based polymer was completely soluble in chloroform, whereas the DVB-based polymer was only partly soluble in conventional organic solvents [1]. The limited solubility of the DVB-derived polymer is attributed to crosslinking via the pendant vinyl group, an issue that is mitigated with the DIPB monomer.

Polyaddition Polymer Solubility Crosslinking Processability

Monomer Reactivity Ranking: 1,4-Diisopropenylbenzene vs. Styrene and Methacrylates

The relative reactivity of 1,4-diisopropenylbenzene (p-DIPB) in living anionic copolymerization has been quantitatively determined, placing it in a defined order between styrene and tert-butyl methacrylate (tBMA). The monomer reactivity order was established as: Styrene < 2-Vinylpyridine (2VP) ≈ p-DIPB < tert-Butyl Methacrylate (tBMA). Conversely, the nucleophilicity of the corresponding living chain-end anions decreases in the order: Polystyryl anion > Poly(2-vinylpyridine) anion ≈ Poly(p-DIPB) anion > Poly(tBMA) anion [1].

Block Copolymer Reactivity Ratio Monomer Sequencing Anionic Polymerization

High-Value Application Scenarios for 1,4-Diisopropenylbenzene Driven by Differential Evidence


Synthesis of Well-Defined Block Copolymers and Polymer Brushes via Living Anionic Polymerization

The unique ability of 1,4-diisopropenylbenzene to undergo living anionic polymerization enables its use as a reactive segment in block copolymers. The evidence shows that p-DIPB can be sequentially added with monomers like styrene and tert-butyl methacrylate to create well-defined block structures such as PS-block-P(p-DIPB) [1]. This allows for the precise incorporation of reactive pendant isopropenyl groups into a specific block, which can be used for subsequent grafting or crosslinking, making it a powerful tool for creating polymer brushes or complex nanostructured materials.

Creation of Soluble, Linear Polymeric Precursors for Post-Polymerization Functionalization

Unlike crosslinking agents such as 1,4-divinylbenzene (DVB), the use of 1,4-diisopropenylbenzene in certain polyaddition reactions yields a completely soluble, high-molecular-weight linear polymer (Mw 40,000 g/mol) [2]. This is a critical advantage for processes requiring a soluble intermediate that can be easily processed, characterized, and subsequently modified. The pendant double bonds on the p-DIPB-based polymer chain serve as handles for later functionalization without the complications of gelation or insolubility.

Flame-Retardant Polymer Blends via Phosphorus-Containing Polyaddition

1,4-Diisopropenylbenzene can be used as a co-monomer with phenylphosphine to create phosphorus-containing polymers via radical polyaddition [3]. While the resulting polymers exhibit similar thermal properties (Tg 15–30°C, Td 380–385°C) to those made with 1,4-divinylbenzene, the resulting polymer blends have been shown to possess excellent flame resistance [3]. This application leverages the ability to incorporate the phosphorus atom into the polymer main chain, providing a route to non-halogenated flame-retardant materials.

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